molecular formula C20H43NO2 B150520 Eicosasphinganine CAS No. 24006-62-0

Eicosasphinganine

Cat. No.: B150520
CAS No.: 24006-62-0
M. Wt: 329.6 g/mol
InChI Key: UFMHYBVQZSPWSS-VQTJNVASSA-N
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Description

Eicosasphinganine (C20 sphinganine) is a 20-carbon dihydroxy sphingoid base with the molecular formula C₂₀H₄₃NO₂ and a molecular weight of 329.3298 g/mol . It is structurally characterized by a saturated hydrocarbon chain with two hydroxyl groups, distinguishing it from unsaturated sphingosine derivatives. This compound has been identified in clinical, biochemical, and phytochemical contexts, such as in metabolomic studies of Aconitum alkaloid poisoning and as a constituent of the invasive plant Parthenium hysterophorus . Its role as an internal standard in ceramide hydrolysis assays further underscores its analytical utility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosasphinganine can be synthesized through several methods. One common approach involves the reduction of eicosasphingosine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including the fermentation of specific yeast or bacterial strains that can produce long-chain sphingoid bases. The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions: Eicosasphinganine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form eicosasphingosine.

    Reduction: As mentioned earlier, eicosasphingosine can be reduced to form this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lipidomics and Metabolic Studies

Eicosasphinganine is a crucial component of sphingolipid metabolism. It serves as a precursor for more complex sphingolipids, such as ceramides and sphingomyelins. Its quantification is essential for understanding lipid profiles in various biological systems.

Key Findings:

  • Quantitative Analysis : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to analyze sphingolipids, including this compound. These methods allow for the detailed profiling of sphingolipid species in biological samples, aiding in the study of diseases related to lipid metabolism .
  • Tissue Imaging : Tissue imaging mass spectrometry (TIMS) has been utilized to visualize the distribution of sphingolipids, including this compound, within tissues. This technique can help identify biomarkers for diseases .

Cell Signaling and Growth Regulation

This compound is involved in cellular signaling pathways that regulate growth and apoptosis. It has been shown to influence cell behavior through its role in modulating the activity of various receptors and signaling molecules.

Research Insights:

  • Heat Shock Response : this compound is implicated in the heat shock response in yeast, where it affects amino acid transport and proteolysis. This suggests potential roles in stress responses across different organisms .
  • Cellular Interactions : Sphingolipids, including this compound, mediate cell-cell interactions and are involved in the modulation of cellular responses to external stimuli such as cytokines and growth factors .

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions, particularly those involving lipid metabolism disorders.

Case Studies:

  • Niemann-Pick Disease : Research has indicated that manipulating sphingolipid metabolism can have therapeutic effects in conditions like Niemann-Pick disease type C (NPC), where this compound levels may influence disease progression .
  • Cancer Research : this compound derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that certain sphingoid bases can be more cytotoxic than traditional chemotherapeutics against specific cancer cell lines .

Comparative Data Table

Application AreaDescriptionTechniques UsedKey Findings
LipidomicsProfiling sphingolipids including this compoundLC-MS/MS, TIMSDetailed lipid profiles aid disease understanding
Cell SignalingModulation of growth and apoptosis pathwaysCell culture assaysInfluences on receptor activity and cellular responses
Therapeutic ResearchPotential treatment for lipid metabolism disordersAnimal modelsImproved outcomes in NPC models with altered lipids
Cancer TreatmentCytotoxic effects against cancer cell linesIn vitro assaysThis compound derivatives show higher potency

Mechanism of Action

Eicosasphinganine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism. The pathways involved include the sphingolipid metabolic pathway, where this compound is converted into other bioactive sphingolipids that play roles in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Sphinganine Derivatives

Structural Differences

Eicosasphinganine belongs to the sphinganine family, which varies in chain length and hydroxylation patterns. Key structural analogs include:

Compound Chain Length Molecular Formula Molecular Weight (g/mol) Key Features
Hexadecasphinganine C16 C₁₆H₃₅NO₂ 273.2672 Shorter chain; detected in poisoning studies
Sphinganine C18 C₁₈H₃₉NO₂ 301.298 Standard sphingoid base; precursor in ceramide synthesis
Phytosphingosine C18 C₁₈H₃₉NO₃ 317.2935 Additional hydroxyl group at C4
This compound C20 C₂₀H₄₃NO₂ 329.3298 Longest chain; used as internal standard

Key Structural Insights :

  • Chain length influences solubility, membrane integration, and interaction with enzymes. For example, this compound’s longer chain may enhance lipid bilayer stability compared to C16 or C18 analogs.
  • Hydroxylation patterns (e.g., phytosphingosine’s C4 hydroxyl group) affect hydrogen-bonding capacity and metabolic pathways .

Analytical Differentiation

This compound and its analogs are distinguished via LC-MS/MS fragmentation patterns and retention times:

Compound Retention Time (min) m/z ([M+H]⁺) Diagnostic Ions (m/z)
Hexadecasphinganine 11.996 273.2672 106.1, 88.1, [M+H-H₂O]⁺
Sphinganine 12.034 317.2935 Similar fragmentation to C16
This compound 15.406 329.3298 106.1, 88.1, [M+H-H₂O]⁺

Notable Findings:

  • This compound’s higher retention time (15.406 min vs. ~12 min for C16/C18 analogs) reflects its increased hydrophobicity .
  • Fragmentation ions (e.g., m/z 106.1) are conserved across sphinganines, indicating shared backbone structures .

In Ceramide Metabolism

  • This compound : Serves as an internal standard for quantifying sphingoid bases in ceramide hydrolysis assays due to its stability and distinct chromatographic profile .
  • Sphinganine (C18): A primary intermediate in de novo ceramide synthesis; its accumulation is linked to cytotoxicity in fumonisin poisoning .
  • Phytosphingosine : Predominant in yeast and plant sphingolipids; its additional hydroxyl group enables unique membrane interactions .

In Plant Biochemistry

  • This compound coexists with hexadecasphinganine and phytosphingosine in Parthenium hysterophorus, suggesting roles in allelopathy or stress response .
  • Chlorogenic acid and parthenin in the same plant exhibit phytotoxicity, but sphinganines’ ecological roles remain underexplored .

Biological Activity

Eicosasphinganine, also known as sphinganine-1-phosphate (S1P), is a long-chain sphingoid base that plays a crucial role in various biological processes. It is primarily involved in cellular signaling, influencing cell growth, survival, and differentiation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of this compound

This compound is derived from the hydrolysis of sphingomyelin and is characterized by its long hydrocarbon chain. It is a key component of sphingolipids, which are essential for maintaining cellular structure and function. The compound is involved in several biological pathways, including inflammation, apoptosis, and immune response modulation.

This compound exerts its biological effects through several mechanisms:

  • Cell Signaling : this compound acts as a signaling molecule that regulates various cellular processes. It activates specific receptors known as S1P receptors (S1PRs), which are G protein-coupled receptors involved in cell proliferation, migration, and survival.
  • Regulation of Apoptosis : The compound has been shown to inhibit apoptosis in various cell types by promoting cell survival pathways. This effect is mediated through the activation of the Akt pathway, which enhances cell viability.
  • Inflammatory Response Modulation : this compound plays a role in modulating inflammatory responses. It can influence the activation and migration of immune cells, such as lymphocytes and macrophages, thereby impacting immune responses during infections or tissue injury.

Physiological Effects

The biological activity of this compound has been studied across different contexts:

  • Neuroprotection : Research indicates that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. For instance, studies have shown that it can enhance the survival of Purkinje cells in models of neurodegeneration .
  • Cancer Biology : this compound has been implicated in cancer biology, where it may promote tumor growth and metastasis through its effects on cell proliferation and migration. Some studies suggest that targeting S1P signaling could be a therapeutic strategy in cancer treatment .
  • Metabolic Disorders : The compound has been associated with metabolic regulation, influencing lipid metabolism and insulin sensitivity. Its role in adipocyte differentiation suggests potential implications for obesity and related metabolic disorders .

Case Studies

Several studies have highlighted the significance of this compound in various biological contexts:

  • Neurodegenerative Diseases : A study involving feline models of Niemann-Pick disease demonstrated that treatment with miglustat (a glucosylceramide synthase inhibitor) led to decreased accumulation of glycosphingolipids and improved neuronal survival, implicating sphingolipid metabolism in neuroprotection .
  • Inflammation and Autoimmunity : Research on autoimmune conditions has shown that modulation of S1P signaling can alter immune cell trafficking and cytokine production, providing insights into potential therapeutic avenues for diseases such as multiple sclerosis .
  • Cancer Progression : In vitro studies have indicated that this compound promotes proliferation in breast cancer cell lines by activating S1PRs, suggesting its involvement in tumorigenesis .

Research Findings

Recent findings underscore the diverse roles of this compound:

  • Sphingolipidomics : Advances in sphingolipidomics have allowed for detailed profiling of sphingoid bases like this compound across different tissues, revealing their dynamic roles in health and disease .
  • Therapeutic Potential : Investigations into pharmacological agents targeting S1P signaling pathways have shown promise in treating various conditions ranging from cancer to cardiovascular diseases .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for quantifying eicosasphinganine in biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with internal standards (e.g., deuterated analogs) to ensure accuracy. Validate protocols by comparing retention times and fragmentation patterns with reference standards. Include calibration curves and spike-recovery tests to assess matrix effects .
  • Design Considerations : Optimize lipid extraction methods (e.g., Folch or Bligh-Dyer) to minimize degradation. Replicate experiments across biological triplicates to account for variability .

Q. How does this compound interact with sphingolipid metabolic pathways under physiological conditions?

  • Methodological Answer : Employ isotopic tracer studies (e.g., ¹³C-labeled precursors) to track metabolic flux in cell cultures. Combine with knockdown/knockout models (e.g., CRISPR-Cas9 targeting serine palmitoyltransferase) to isolate pathway-specific effects .
  • Data Interpretation : Use pathway analysis tools (e.g., KEGG, Reactome) to map interactions and validate findings against existing lipidomic datasets .

Q. What are the challenges in synthesizing high-purity this compound for in vitro studies?

  • Methodological Answer : Follow solid-phase synthesis protocols with orthogonal protection groups to prevent side reactions. Characterize purity via NMR (¹H, ¹³C) and high-resolution MS. For novel compounds, provide full spectral data in supplementary materials .
  • Reproducibility : Document solvent systems, temperature, and catalyst concentrations in detail to enable replication .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s role in apoptosis be resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify sources of bias, such as cell-line specificity or assay conditions (e.g., serum starvation effects). Perform meta-analyses on dose-response data to assess consistency .
  • Experimental Validation : Replicate key studies under standardized conditions, including controls for ceramide synthase activity and sphingosine-1-phosphate cross-talk .

Q. What in vivo models are optimal for studying this compound’s impact on neurodegenerative diseases?

  • Methodological Answer : Use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with targeted lipidomic profiling of brain tissues. Pair with behavioral assays to correlate biochemical changes with functional outcomes .
  • Ethical Considerations : Justify sample sizes and humane endpoints in animal protocols, adhering to institutional review board (IRB) guidelines .

Q. How can computational modeling improve predictions of this compound’s membrane dynamics?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) with force fields optimized for lipids. Validate against experimental data, such as neutron scattering or fluorescence anisotropy .
  • Limitations : Address uncertainties in parameterization by comparing multiple simulation frameworks (e.g., CHARMM vs. AMBER) .

Q. What strategies mitigate batch variability in this compound-related omics studies?

  • Methodological Answer : Implement randomized block designs for sample processing. Normalize data using housekeeping lipids (e.g., total phosphatidylcholine) and apply batch-correction algorithms (e.g., ComBat) .
  • Quality Control : Include technical replicates and inter-laboratory comparisons to assess reproducibility .

Q. Methodological Resources

  • Literature Review : Use PubMed, Web of Science, and Embase with Boolean queries (e.g., "this compound AND (metabolism OR signaling)") and filter by study type (e.g., in vivo, in vitro) .
  • Data Sharing : Archive raw mass spectra and simulation trajectories in FAIR-aligned repositories (e.g., MetaboLights, Zenodo) .

Properties

IUPAC Name

(2S,3R)-2-aminoicosane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMHYBVQZSPWSS-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469532
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24006-62-0
Record name C20-Dihydrosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24006-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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